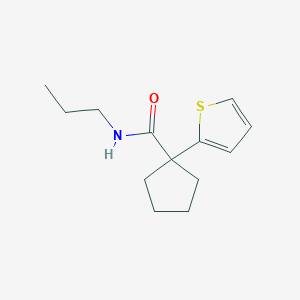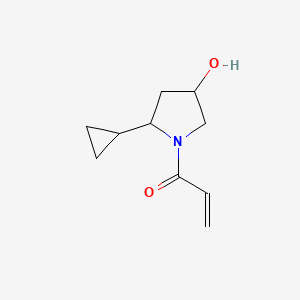
1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science. This compound is also known as MTEP and is a selective negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
MTEP selectively binds to the allosteric site of mGluR5 and reduces its activity by decreasing the affinity of the receptor for its agonists. This results in a decrease in the release of glutamate, which is a major excitatory neurotransmitter in the brain. The modulation of mGluR5 activity by MTEP has been shown to have beneficial effects in various neurological disorders.
Biochemical and Physiological Effects:
The modulation of mGluR5 activity by MTEP has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is involved in the reward system and addiction. MTEP has also been shown to reduce the release of glutamate in the brain, which is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and depression.
Advantages and Limitations for Lab Experiments
The advantages of using MTEP in lab experiments are its high selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using MTEP in lab experiments are its limited water solubility, which makes it difficult to administer in vivo, and its high cost.
Future Directions
1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide has potential applications in various fields such as medicine, agriculture, and material science. In the future, research can focus on developing more water-soluble derivatives of MTEP to improve its in vivo administration. The potential use of MTEP in agriculture can also be explored, as it has been shown to have insecticidal properties. Additionally, the use of MTEP in material science can be explored, as it has been shown to have potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, 1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science. The synthesis method has been optimized to obtain a high yield of the product with minimal impurities. MTEP has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. The modulation of mGluR5 activity by MTEP has been shown to have various biochemical and physiological effects. The advantages of using MTEP in lab experiments are its high selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using MTEP in lab experiments are its limited water solubility and high cost. In the future, research can focus on developing more water-soluble derivatives of MTEP and exploring its potential use in agriculture and material science.
Synthesis Methods
The synthesis of 1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide involves the reaction of 3-(2-bromoethyl)thiophene with 4-amino-1-methylpyrazole in the presence of a base and a solvent. The resulting intermediate is then reacted with sulfonyl chloride to obtain the final product. The synthesis method has been optimized to obtain a high yield of the product with minimal impurities.
Scientific Research Applications
1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to selectively modulate the activity of mGluR5, which is involved in various physiological and pathological processes in the brain. MTEP has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
1-methyl-N-(2-thiophen-3-ylethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-13-7-10(6-11-13)17(14,15)12-4-2-9-3-5-16-8-9/h3,5-8,12H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPZAQFMYNAVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3002299.png)







![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)

![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)